5-amino-1-(3-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-(3-chlorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O2 and its molecular weight is 371.83. The purity is usually 95%.
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Scientific Research Applications
Solid-Phase Synthesis of Peptides
Triazole derivatives serve as crucial intermediates in the solid-phase synthesis of peptides. Albericio and Bárány (2009) demonstrated the use of polymer-supported benzylamides for the synthesis of C-terminal peptide amides under mild conditions, showcasing the versatility of triazole-based anchoring linkages in peptide chemistry. This methodology enables the efficient synthesis of peptides with high purity, including bioactive peptides like tetragastrin and methionine-enkephalinamide (Albericio & Bárány, 2009).
Molecular and Spectroscopic Analysis
Triazole derivatives have been extensively studied for their electronic, nonlinear optical properties, and spectroscopic behaviors. Beytur and Avinca (2021) conducted a detailed comparison between experimental and theoretical values of electronic properties and spectral behaviors of triazole compounds, underscoring their potential in various electronic and optical applications (Beytur & Avinca, 2021).
Antimicrobial and Anticancer Activities
Research has highlighted the synthesis of novel triazole derivatives with significant antimicrobial and anticancer activities. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, displaying good to moderate activities against various microorganisms. This research showcases the potential of triazole compounds in developing new antimicrobial agents (Bektaş et al., 2007). Furthermore, Bekircan et al. (2008) explored 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives for their anticancer evaluation, providing insights into the design of novel anticancer drugs (Bekircan et al., 2008).
Properties
IUPAC Name |
5-amino-1-[(3-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-26-15-7-5-12(6-8-15)10-21-18(25)16-17(20)24(23-22-16)11-13-3-2-4-14(19)9-13/h2-9H,10-11,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKIQOZFOYBFHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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